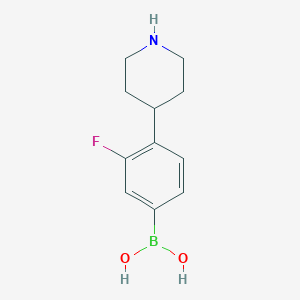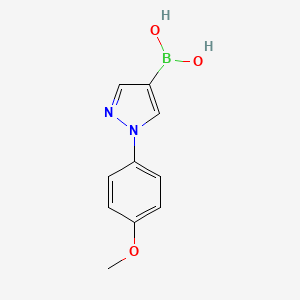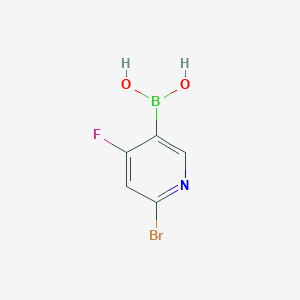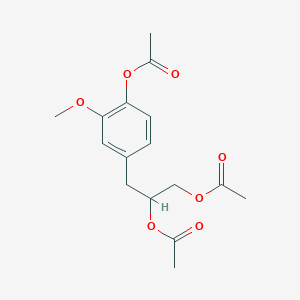
2-(4-Methoxyphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) is a tetrazolium salt commonly used in various biochemical assays. This compound is known for its ability to act as a redox indicator, which makes it valuable in cell viability and cytotoxicity assays. The compound is often utilized in the form of its chloride salt to enhance its solubility and stability in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) typically involves the reaction of tetrazolium salts with appropriate aromatic compounds. One common method includes the condensation of 2,5-diphenyl-3,4-dihydro-2H-tetrazolium chloride with 4-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its suitability for use in biochemical assays.
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to formazan, a colored product, in the presence of reducing agents.
Oxidation: It can be oxidized back to its original tetrazolium form under specific conditions.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Reducing Agents: Common reducing agents include NADH and NADPH, which are often used in cell viability assays.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can revert the reduced form back to the tetrazolium salt.
Substitution Reagents: Silver nitrate and other halide salts can be used to substitute the chloride ion.
Major Products Formed
Formazan: The primary product formed during the reduction of the tetrazolium salt.
Oxidized Tetrazolium: The product formed during the oxidation process.
Scientific Research Applications
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in cell viability assays to measure metabolic activity.
Medicine: Utilized in cytotoxicity assays to evaluate the efficacy of potential therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic kits.
Mechanism of Action
The mechanism of action of 2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) involves its reduction to formazan by cellular dehydrogenases. This reduction process is indicative of cellular metabolic activity. The formazan product is insoluble and forms a colored precipitate, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells, making it a valuable tool in cell viability assays.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
XTT (sodium 2,3,-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)-carbonyl]-2H-tetrazolium): A tetrazolium salt used for measuring cell proliferation and cytotoxicity.
Uniqueness
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where precise quantification of cell viability is required. Additionally, its chloride form enhances its solubility and stability, making it more suitable for various experimental conditions compared to other tetrazolium salts.
Properties
CAS No. |
100628-08-8 |
|---|---|
Molecular Formula |
C20H19ClN4O |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3,5-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C20H18N4O.ClH/c1-25-19-14-12-18(13-15-19)24-22-20(16-8-4-2-5-9-16)21-23(24)17-10-6-3-7-11-17;/h2-15H,1H3,(H,21,22);1H |
InChI Key |
LZKDSAWLUOPHRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)
![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)





![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)




